molecular formula C10H16 B045970 3-Carene CAS No. 13466-78-9

3-Carene

Cat. No. B045970
CAS RN: 13466-78-9
M. Wt: 136.23 g/mol
InChI Key: BQOFWKZOCNGFEC-UHFFFAOYSA-N
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Description

Synthesis Analysis 3-Carene is a naturally occurring bicyclic monoterpene, originating from various plant sources. It has been utilized in various chemical syntheses due to its unique structural properties. The synthesis of 3,3-dimethyl isopropylidene proline from (+)-3-carene has been reported, showing a practical route starting from the natural product, establishing its utility in organic synthesis with a 34% overall yield for the 12-step synthesis (Nair et al., 2010). Moreover, this compound has been used as a synthon in the stereoselective synthesis of cyclopropane derivatives, showcasing its versatility in chemical transformations (Macaev & Malkov, 2006).

Molecular Structure Analysis The molecular structure of this compound includes a bicyclic framework with significant strain due to its ring sizes and substituents, which influences its chemical reactivity and physical properties. Its structure allows for various chemical reactions and has been a subject for study in understanding its stability and reactivity in organic chemistry.

Chemical Reactions and Properties this compound undergoes various chemical reactions, including oxidation, rearrangement, and polymerization, due to its reactive double bond and strained ring system. It has been used in the synthesis of different organic compounds, demonstrating its reactivity and application in organic synthesis. For example, the synthesis of enantiomeric cis-homocaronic acids from (+)-3-carene illustrates the compound's utility in producing complex organic molecules (Makaev et al., 1995).

Physical Properties Analysis The physical properties of this compound, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are critical in understanding the behavior of this compound in different environments and in its separation and purification processes.

Chemical Properties Analysis The chemical properties of this compound, including its acidity, basicity, and reactivity with various chemical reagents, are essential for its application in chemical syntheses. Its unique chemical properties enable its use in a wide range of chemical reactions and processes, contributing to the synthesis of a variety of organic compounds.

References

Scientific Research Applications

  • Chemical Synthesis : 3-Carene and 2-carene are utilized in the stereoselective synthesis of chiral non-racemic organic compounds containing a 2,2-dimethyl-1,3-disubstituted cyclopropane fragment (Macaev & Malkov, 2006).

  • Sleep Enhancement : Oral administration of this compound increases sleep duration and reduces sleep latency, acting as a positive modulator for GABAA-benzodiazepine receptors (Woo et al., 2019).

  • Bone Health : this compound, found in essential oils, stimulates osteoblastic differentiation and promotes calcium induction, potentially benefiting bone health (Jeong et al., 2008).

  • Pest Management : Mixed with frontalin, this compound serves as a competitive pheromone for managing western pine beetle populations (Vité & Pitman, 1970).

  • Plant Defense Mechanism : It transmits chemical signals from oviposited plants to neighboring plants, causing them to release volatiles as a defense mechanism to prevent egg laying (Guo et al., 2019).

  • Biofuel Application : this compound has potential as an effective biofuel with lower ignition delay times compared to JP-10 (Sharath et al., 2017).

  • Herbal Remedies and Pharmaceuticals : It can be used as active ingredients in herbal remedies or as intermediates in pharmaceuticals, pesticides, and cosmetics (Yan, 2011).

  • Respiratory Health : Inhaled this compound can cause bronchoconstriction in isolated guinea pig lungs, which may have implications for understanding the pathophysiology of this compound-induced obstructive pulmonary disease in humans (Låstbom et al., 1995).

  • Antibacterial Activity : this compound exhibits strong antibacterial activity against bacteria like Brochothrix thermosphacta and Pseudomonas fluorescens (Shu et al., 2019).

  • Toxicology : At low concentrations, this compound can significantly decrease the engulfment of particles by alveolar macrophages and at higher concentrations can cause cell death (Johansson & Lundborg, 1997).

Mechanism of Action

Target of Action

3-Carene is an antimicrobial monoterpene found naturally in various plants. In a recent study, its antibacterial effects were investigated against two bacterial strains: Gram-positive Brochothrix thermosphacta (ACCC 03870) and Gram-negative Pseudomonas fluorescens (ATCC 13525) . The primary targets of this compound are the cell membranes and genomic DNA of these bacteria.

Action Environment

Environmental factors (e.g., temperature, pH, humidity) can influence this compound’s efficacy and stability. For instance, higher temperatures may enhance its antimicrobial activity.

Safety and Hazards

3-Carene may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .

properties

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]hept-3-ene
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InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3
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InChI Key

BQOFWKZOCNGFEC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Record name CARENE
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DSSTOX Substance ID

DTXSID4047462
Record name 3-Carene
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Molecular Weight

136.23 g/mol
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Physical Description

Carene is a colorless liquid with a sweet, turpentine-like odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a sweet, turpentine-like odor; [CAMEO], Solid, Colourless to light pale liquid; fruity aroma
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Record name Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-
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Boiling Point

338 °F at 760 mmHg (USCG, 1999), 169.00 to 174.00 °C. @ 705.00 mm Hg, 175-178 °C
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Solubility

Insoluble in water; soluble in benzene, pet ether, Slightly soluble (in ethanol)
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.860-0.868, 0.86
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Vapor Pressure

3.72 [mmHg]
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CAS RN

13466-78-9, 74806-04-5
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Record name Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-
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Record name alpha-Carene
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Record name 3-CARENE (δ-3-CARENE)
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Melting Point

< 25 °C
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Synthesis routes and methods I

Procedure details

The condensation of cyanoacetic acid and 4-formylcarane obtained via the Prins reaction of 3-carene as described in Annalen 613, p. 43 (1958), was carried out according to the procedure of Example 3A. Yield 73% of the isomeric mixture 3-(3,7,7-trimethylbicyclo [4.1.0]heptylidene-4)propanenitrile and 3-(3,7,7-trimethylbicyclo [4.1.0]heptyl-4)acrylonitrile, b.p. 99°-103° C. at 0.6 mm Hg, nD20 =1.4950, with metallic, woody, rosy odour.
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Synthesis routes and methods II

Procedure details

Δ-3-carene was epoxidized by the above-described procedure, using Di(acetate)3 as catalyst (1% based on the weight of Δ-3-carene) and ethyl acetate as solvent (volume ratio solvent to Δ-3-carene 3:1). The final mol ratio propionaldehyde to Δ-3-carene was 1.5:1, oxygen was bubbled through at a rate of 8 liters/hour, and reaction time was 4 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is 3-carene and where is it found?

A1: this compound is a bicyclic monoterpene commonly found as a major component in the essential oils of various plants, particularly those belonging to the Pinaceae family such as pine trees [, , , , , , , , , ]. It is also found in some Chinese medicinal herbs like Piper nigrum L. and Murraya koenigii L. [].

Q2: How does this compound exert its sleep-enhancing effects?

A2: Research indicates that this compound interacts with the GABAA-benzodiazepine (BZD) receptors in the brain, similar to the action of α-pinene []. It acts as a positive modulator of these receptors, potentiating the effects of GABA, a major inhibitory neurotransmitter. This leads to increased sleep duration and reduced sleep latency [].

Q3: Can you elaborate on this compound's interaction with GABAA-BZD receptors?

A3: Molecular docking studies suggest that this compound binds to the BZD site of the α1 and ϒ2 subunits of the GABAA-BZD receptor []. This binding prolongs the decay time constant of inhibitory synaptic responses, enhancing the receptor-mediated synaptic responses []. These effects can be mimicked by zolpidem (a known GABAA-BZD receptor modulator) and blocked by flumazenil (a GABAA-BZD receptor antagonist) [].

Q4: What is the role of this compound in plant defense mechanisms?

A4: this compound plays a significant role in the defense mechanism of certain trees like western larch (Larix occidentalis) against insect infestation []. These trees produce higher concentrations of this compound compared to other species like Douglas-fir (Pseudotsuga menziesii) [].

Q5: How does this compound deter insect infestation?

A5: Laboratory and field studies reveal that this compound exhibits both toxic and repellent effects on insects like the Douglas-fir beetle (Dendroctonus pseudotsugae) [, ]. It has been found to be one of the most toxic monoterpenes for this beetle species [].

Q6: How does western larch utilize this compound for defense?

A6: The presence of this compound in western larch slows down the colonization process of Douglas-fir beetles, allowing the tree more time to activate its defense mechanisms and resist infestation []. This is evidenced by fewer beetle entrance holes and egg galleries observed in live western larch compared to Douglas-fir [].

Q7: How effective are traps baited with this compound in controlling Douglas-fir beetle populations?

A7: Field trials demonstrate that the addition of this compound to traps baited with the Douglas-fir beetle aggregation pheromone (frontalin) significantly reduces the number of beetles captured [, , ].

Q8: How does the chemical structure of this compound contribute to its properties?

A8: this compound possesses a bicyclic structure with a cyclopropane ring fused to a cyclohexene ring [, , ]. This unique structure, particularly the strained cyclopropane ring, contributes to its reactivity and distinct biological activities [, , ].

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C10H16, and its molecular weight is 136.23 g/mol [].

Q10: What are the key spectroscopic characteristics of this compound?

A10: this compound can be identified by its characteristic peaks in various spectroscopic analyses. In 1H NMR, it exhibits signals indicative of vinyl protons and methyl groups []. 13C NMR data further confirm its structure, particularly the chemical shifts associated with the double bond and methyl groups []. Infrared (IR) spectroscopy reveals the presence of characteristic stretching vibrations corresponding to specific functional groups within the molecule [].

Q11: Can this compound be chemically modified to produce other compounds?

A11: Yes, the reactive double bond and cyclopropane ring in this compound make it amenable to various chemical transformations [, , , , ]. For instance, it can undergo oxidation reactions with potassium permanganate (KMnO4) to yield oxygenated derivatives like ketones and diols [].

Q12: What are some examples of compounds derived from this compound modifications?

A12: Oxidation of this compound with KMnO4 produces compounds like (2Z,4Z)-3,6,6-trimethylcyclohepta-2,4-dienone, (1R,4S,6S)-4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptane-3-one, and (1S,3S,4R,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-3,4-diol []. Other modifications include acylation reactions using acid anhydrides in the presence of zeolites, leading to the formation of acetylcarenes [, ].

Q13: What is the significance of these this compound derivatives?

A13: These derivatives can exhibit different biological and chemical properties compared to the parent compound, this compound [, ]. They can be further modified and explored for potential applications in various fields, including pharmaceuticals, fragrances, and agriculture [, ].

Q14: How do different catalysts influence the chemical transformation of this compound?

A14: The choice of catalyst plays a crucial role in directing the reaction pathway and selectivity in this compound transformations [, , , ]. For example, in the dehydrogenation of this compound, chromia-alumina catalysts have been found to be more active than chromia alone [, ].

Q15: What are the key factors affecting the catalytic activity in this compound transformations?

A15: Several factors influence the catalytic activity, including the oxidation state of the metal ions in the catalyst, the catalyst's acidity, and the presence of promoters like potassium ions [, ]. The reaction conditions, such as temperature and pressure, also play a significant role [, ].

Q16: How is computational chemistry used in understanding this compound and its reactions?

A16: Computational methods like density functional theory (DFT) can provide valuable insights into the electronic structure, bonding, and reactivity of this compound [, ]. These methods can also be used to study reaction mechanisms and predict the properties of this compound derivatives [, ].

Q17: Can you provide an example of how computational chemistry has been applied to this compound research?

A17: In a study investigating the ozonolysis of this compound, high-level quantum chemistry and kinetic calculations were employed to elucidate the reaction mechanism []. This study revealed the formation of various intermediates and products, contributing to a better understanding of this compound's atmospheric chemistry [].

Q18: What is the significance of studying the ozonolysis of this compound?

A18: Ozonolysis is a significant atmospheric degradation pathway for this compound [, ]. Understanding this process helps assess the environmental fate and impact of this compound released from biogenic sources [, ].

Q19: What are the potential applications of this compound based on its physicochemical and biological properties?

A19: this compound shows promise in various applications. Its sleep-enhancing properties suggest its potential use in aromatherapy or as a lead compound for developing novel sleep aids []. Its insecticidal and repellent activities make it a potential candidate for developing bio-based pesticides [, , , ].

Q20: Are there any analytical techniques available to detect and quantify this compound?

A20: Yes, various analytical techniques are employed for the detection and quantification of this compound. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in complex mixtures like essential oils [, , , , , , , ].

Q21: Are there other analytical techniques being explored for this compound analysis?

A21: Yes, researchers are exploring sensor-based approaches for this compound detection. For example, a study employed a polymethacrylic acid imprinted quartz crystal microbalance sensor for selective and sensitive detection of this compound in mango []. This approach holds potential for rapid and on-site analysis of this compound in various matrices.

Q22: Has any research been done on the toxicity of this compound?

A22: While this compound is generally considered safe for most applications, some studies indicate potential toxicological effects at higher concentrations. Inhalation of high concentrations of this compound has been shown to cause bronchoconstriction in isolated guinea pig lungs, potentially mediated by the release of arachidonic acid and subsequent production of inflammatory mediators [].

Q23: Are there any specific safety concerns regarding the use of this compound?

A23: Given its potential for bronchoconstriction at high concentrations, caution should be exercised when handling or using this compound, especially in enclosed spaces [, ]. Further research is necessary to fully understand its toxicological profile and determine safe exposure limits for various applications.

Q24: What are the implications of the varying this compound content in different plant species and populations?

A24: The variation in this compound content can impact the plant's susceptibility to insect infestation and its potential applications [, , , , , ]. For example, Sitka spruce (Picea sitchensis) genotypes with higher this compound content exhibit greater resistance to white pine weevils (Pissodes strobi) [, ].

Q25: What factors contribute to the variations in this compound content observed in plants?

A25: Several factors can influence the this compound content in plants. These include genetic factors, environmental conditions such as altitude and climate, and the plant's developmental stage [, , , , ]. For example, a study on maritime pine (Pinus pinaster) demonstrated that the synthesis of this compound varies during the growth of needles, wood, and cortical tissues, indicating the influence of developmental stage [].

Q26: What are the implications of these variations for the use of this compound in various applications?

A26: Understanding these variations is crucial for optimizing the extraction and utilization of this compound from natural sources [, , ]. It also highlights the importance of developing standardized protocols for this compound production to ensure consistency and efficacy in different applications [, ].

Q27: Can you provide an example where this compound variation is significant for a specific application?

A27: In the perfume industry, the olfactory properties of essential oils containing this compound can vary depending on the plant source and its this compound content [, ]. Understanding these variations is crucial for developing fragrances with consistent and desirable aroma profiles.

Q28: How does this compound's structure relate to its activity compared to other monoterpenes?

A28: While this compound shares its C10H16 formula with other monoterpenes, its unique bicyclic structure with a strained cyclopropane ring differentiates its reactivity and biological activity [, , , ]. This influences its binding affinity to specific receptors like the GABAA-BZD receptors and affects its toxicity and interaction with insects [, , , , ].

Q29: Can you elaborate on the structure-activity relationship of this compound with respect to its insecticidal activity?

A29: Studies on spruce budworm (Choristoneura fumiferana) suggest that while this compound is less toxic than α-pinene, it can still impact larval growth and survival []. This highlights how subtle changes in the structure of monoterpenes can significantly alter their interaction with biological targets.

Q30: What are the challenges associated with formulating this compound for different applications?

A31: this compound is a volatile and hydrophobic compound, posing challenges for its formulation into stable and bioavailable products [, ]. Strategies such as encapsulation, nano-emulsification, or the use of appropriate carriers may be explored to overcome these limitations and improve its delivery and efficacy.

Q31: How can the environmental impact of this compound production and use be minimized?

A32: Sustainable extraction methods, responsible waste management, and the development of biodegradable formulations are crucial for minimizing the ecological footprint of this compound production and use []. Exploring alternative sources of this compound, such as microbial production or upcycling from waste streams, could also contribute to sustainability.

Q32: What are the future directions for research on this compound?

A33: Future research should focus on a deeper understanding of this compound's pharmacological and toxicological profiles, exploring its potential in various therapeutic areas, developing efficient and sustainable production methods, and designing optimized formulations for enhanced delivery and efficacy [, ].

Q33: How can cross-disciplinary collaboration contribute to advancing this compound research?

A34: Collaborative efforts involving chemists, biologists, pharmacologists, and environmental scientists are crucial for a holistic understanding of this compound and its applications []. This interdisciplinary approach can lead to the development of innovative and sustainable solutions for harnessing the full potential of this versatile monoterpene.

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